FC(F)(F)C(N=C1)=CC(C=O)=C1Br
. The molecular weight of this compound is 254.00 .
The synthesis of 5-Bromo-2-(trifluoromethyl)nicotinaldehyde can be achieved through several methods, primarily involving the bromination of 2-(trifluoromethyl)nicotinaldehyde or related precursors. Key synthetic routes include:
The molecular structure of 5-Bromo-2-(trifluoromethyl)nicotinaldehyde can be described as follows:
5-Bromo-2-(trifluoromethyl)nicotinaldehyde can undergo several types of chemical reactions:
The mechanism of action for 5-Bromo-2-(trifluoromethyl)nicotinaldehyde primarily revolves around its interactions with biological molecules, particularly enzymes and receptors:
Quantitative analyses such as NMR spectroscopy provide insights into how these interactions occur at a molecular level, revealing binding affinities and conformational changes upon interaction with target biomolecules .
5-Bromo-2-(trifluoromethyl)nicotinaldehyde exhibits distinct physical and chemical properties:
Property | Value |
---|---|
Molecular Weight | 254.00 g/mol |
Melting Point | Not specified |
Solubility | Soluble in organic solvents |
5-Bromo-2-(trifluoromethyl)nicotinaldehyde has several significant applications across various scientific fields:
This compound's unique structure and properties make it an essential building block in various chemical syntheses, contributing significantly to advancements in medicinal chemistry and related fields.
CAS No.: 4579-60-6
CAS No.: 180854-04-0
CAS No.: 16655-63-3
CAS No.: 137592-04-2
CAS No.: 137592-03-1
CAS No.: 17581-52-1